molecular formula C11H12N2O2 B1609768 3-amino-3-(1H-indol-3-yl)propanoic Acid CAS No. 5814-94-8

3-amino-3-(1H-indol-3-yl)propanoic Acid

Cat. No. B1609768
CAS RN: 5814-94-8
M. Wt: 204.22 g/mol
InChI Key: VCQANZIIRHWOIU-UHFFFAOYSA-N
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Description

“3-amino-3-(1H-indol-3-yl)propanoic Acid” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The molecular structure of “3-amino-3-(1H-indol-3-yl)propanoic Acid” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C11H11NO2 and the molecular weight is 189.2105 .

Scientific Research Applications

Structural Analysis and Chemical Properties

The research on 3-amino-3-(1H-indol-3-yl)propanoic acid has primarily focused on its crystal structure and potential applications based on its chemical properties. A study by Jian Li, Zunjun Liang, & X. Tai (2009) detailed the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, revealing insights into its molecular geometry and stabilization mechanisms through hydrogen bonding. This foundational work is crucial for understanding the compound's reactivity and interactions, highlighting its significance in methylation, detoxication, and antioxidation processes, which are beneficial for pharmaceutical and food industries.

Biological Activity and Applications

Further investigations into 3-amino-3-(1H-indol-3-yl)propanoic acid derivatives have explored their potential biological activities. S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj (2020) conducted a comparative study on Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, demonstrating significant antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial agents, highlighting the compound's versatility beyond its structural properties.

Corrosion Inhibition

Another intriguing application involves the use of amino acid-based imidazolium zwitterions derived from 3-amino-3-(1H-indol-3-yl)propanoic acid for corrosion inhibition. V. Srivastava et al. (2017) synthesized novel inhibitors demonstrating high efficiency in protecting mild steel against corrosion. This application is significant for industrial sectors where metal preservation is critical, showcasing the compound's utility in material science.

Synthesis of Complex Molecules

Additionally, the compound's reactivity has been exploited for the synthesis of complex molecules. Chen Zhang, Deepankar Das, & D. Seidel (2011) reported on azomethine ylide annulations involving amino acids and aldehydes, including derivatives of 3-amino-3-(1H-indol-3-yl)propanoic acid, for rapid access to polycyclic ring systems. This method opens avenues for creating structurally complex and biologically active molecules, useful in drug discovery and organic synthesis.

properties

IUPAC Name

3-amino-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQANZIIRHWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461598
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(1H-indol-3-yl)propanoic Acid

CAS RN

5814-94-8
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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